molecular formula C18H13BO2S B596527 (3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid CAS No. 1307859-67-1

(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid

Cat. No.: B596527
CAS No.: 1307859-67-1
M. Wt: 304.17
InChI Key: NLOHUARANQHPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and its application in cancer therapy. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₈H₁₃BO₂S
  • Molecular Weight : 301.16 g/mol
  • IUPAC Name : this compound

This structure allows it to interact with various biological targets, particularly through the boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles.

The biological activity of this compound primarily revolves around its inhibition of specific enzymes, particularly serine β-lactamases (SBLs). These enzymes are responsible for antibiotic resistance in bacteria. The boronic acid group facilitates binding to the active site of these enzymes, thus inhibiting their function and restoring the efficacy of β-lactam antibiotics.

Key Mechanisms:

  • Covalent Bonding : The boron atom can form a covalent bond with serine residues in the active site of β-lactamases, leading to irreversible inhibition.
  • Hydrogen Bonding : The hydroxyl groups of the boronic acid can establish hydrogen bonds with surrounding amino acids, enhancing binding affinity.
  • Transition-State Mimicry : The conformation of the compound mimics the transition state of the substrate, further stabilizing the enzyme-inhibitor complex.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

1. Antibacterial Activity

The compound has demonstrated significant antibacterial properties against various strains of bacteria, including those expressing β-lactamases like KPC-2 and AmpC. In vitro studies have shown that it can restore susceptibility to antibiotics such as meropenem when used in combination therapies.

Bacterial Strain Inhibition Concentration (IC50) Combination Therapy
Klebsiella pneumoniae0.5 µMMeropenem + Boronic Acid
Pseudomonas aeruginosa0.8 µMCeftazidime + Boronic Acid

2. Anticancer Activity

Research indicates that boronic acid derivatives can inhibit proteasome activity in cancer cells, leading to cell cycle arrest and apoptosis. The compound has been evaluated for its potential in targeting various cancer types.

Cancer Cell Line IC50 (nM) Mechanism
U266 (Multiple Myeloma)8.21Proteasome Inhibition
MCF7 (Breast Cancer)6.74Cell Cycle Arrest

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Synergistic Effects with Antibiotics :
    • A study demonstrated that this compound could significantly enhance the effectiveness of existing antibiotics against resistant bacterial strains when used in combination therapy.
  • In Vivo Efficacy in Cancer Models :
    • Animal models treated with this boronic acid derivative showed reduced tumor growth rates compared to controls, indicating its potential as a therapeutic agent in oncology.
  • Mechanistic Studies :
    • Detailed mechanistic investigations revealed that the compound's interaction with target enzymes not only inhibited their activity but also altered downstream signaling pathways involved in cell proliferation and survival.

Properties

IUPAC Name

(3-dibenzothiophen-4-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BO2S/c20-19(21)13-6-3-5-12(11-13)14-8-4-9-16-15-7-1-2-10-17(15)22-18(14)16/h1-11,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOHUARANQHPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=CC3=C2SC4=CC=CC=C34)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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